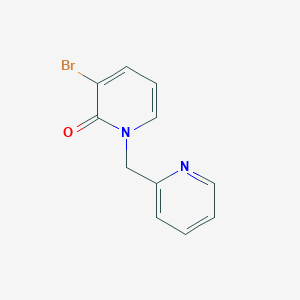

3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

3-bromo-1-(pyridin-2-ylmethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-5-3-7-14(11(10)15)8-9-4-1-2-6-13-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYRAMPTHVQCKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=CC=C(C2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one typically involves the bromination of a pyridine derivative followed by further functionalization. One common method includes the bromination of 2-(pyridin-2-ylmethyl)pyridin-2(1H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to a more consistent and scalable production method. Additionally, the use of greener brominating agents and solvents is being explored to minimize environmental impact.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 3 undergoes substitution with nucleophiles under palladium-catalyzed conditions.

Key Reactions:

Mechanistic Notes :

-

The pyridin-2-ylmethyl group enhances electrophilicity at C3 by stabilizing transition states via π-π interactions.

-

Steric hindrance from the pyridinyl group limits substitution to smaller nucleophiles (e.g., amines, arylboronic acids).

Reductive Dehalogenation

The C-Br bond is susceptible to reductive cleavage under mild conditions.

Experimental Data:

| Reducing Agent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| Zn/NH₄Cl | THF/H₂O | 25°C | 1-(pyridin-2-ylmethyl)pyridin-2(1H)-one | 92% | |

| Pd/C, H₂ (1 atm) | EtOH | 50°C | 1-(pyridin-2-ylmethyl)pyridin-2(1H)-one | 88% |

Key Finding :

-

Zinc-mediated reduction occurs without affecting the pyridinone or pyridinylmethyl groups.

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles.

Example Reaction:

| Conditions | Product | Yield | Characterization (¹H NMR) | Source |

|---|---|---|---|---|

| CuI, DMF, 120°C | Imidazo[1,2-a]pyridine derivative | 76% | δ 8.79 (d, J = 6.8 Hz), 8.36 (d, J = 7.6 Hz) |

Mechanism :

-

Copper-catalyzed C-N bond formation between the pyridinone oxygen and adjacent pyridinyl nitrogen.

Functional Group Interconversion

The 2(1H)-one moiety undergoes ketone-specific transformations.

Reactions:

Limitation :

-

Strong oxidizing agents (e.g., KMnO₄) degrade the pyridinone ring.

Metal-Halogen Exchange

The bromine atom participates in lithium-halogen exchange for further functionalization.

Protocol:

-

Substrate : 3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one (1.0 eq)

-

Reagent : n-BuLi (−78°C, THF)

-

Electrophile : CO₂ (g)

-

Product : 3-Carboxy-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one (Yield: 62%)

Application :

Photochemical Reactions

UV irradiation induces homolytic C-Br bond cleavage.

Observed Outcomes:

-

Radical coupling with acrylates yields 3-alkenyl derivatives (40-50% yield).

-

Degradation : Prolonged exposure generates pyridinone dimers via C3-C3 coupling.

Scientific Research Applications

While "3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one" itself does not have extensive, documented applications as a standalone compound in the provided search results, the broader family of pyridinone derivatives, particularly 3,5-disubstituted pyridin-2(1H)-ones, shows promise in medicinal chemistry . Furthermore, the search results provide information on related compounds and their applications, which can help to infer potential research avenues for "3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one."

Here's a breakdown of the information:

1. Pyridinone Derivatives as Therapeutics

- Mechanical Allodynia (MA) Treatment: 3,5-disubstituted pyridin-2(1H)-ones have been identified as potential analgesics for treating mechanical allodynia, a type of chronic pain caused by innocuous stimuli . These compounds have shown the ability to rapidly prevent the development of MA and reverse neuropathic MA in rat models .

- p38α MAPK Inhibition: Research indicates that these pyridinone derivatives, specifically compound 69 (3-(2-Bromophenyl)-5-(phenylamino)pyridin-2(1H)-one), act as p38α MAPK inhibitors. This protein kinase is known to contribute to pain hypersensitivity in animal models, suggesting a mechanism for the analgesic effects of these compounds .

2. Synthesis and Structure-Activity Relationship (SAR) Studies

- Synthesis of Pyridin-2(1H)-one Derivatives: A series of pyridin-2(1H)-one derivatives can be synthesized in a few steps from 3-bromo-5-nitropyridin-2(1H)-one . The core structure is typically substituted at the 5-position by a phenylamino group and at the 3-position by various aryl/heteroaryl moieties .

- SAR of PRMT5 Inhibitors: Research on Protein Arginine Methyltransferase 5 (PRMT5) inhibitors explores the structure-activity relationship of methylthioadenosine (MTA)-cooperative PRMT5 inhibitors . While not directly related to "3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one," this highlights the importance of structural modifications in developing potent and selective inhibitors for therapeutic targets .

3. Related Compounds and Potential Applications

- 3-Bromo-5-pyridin-2-yl-1H-pyridin-2-one: This compound is noted as a building block for synthesis in medicinal chemistry.

- 2-bromo-1-(pyridin-3-yl)ethan-1-one: This is a related product available for scientific research .

4. Potential Research Avenues

Given the information, here are potential research avenues for "3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one":

- Medicinal Chemistry:

- Analgesic Development: Explore its potential as a building block for synthesizing novel analgesics, particularly for mechanical allodynia, given the known activity of related pyridinone derivatives .

- Kinase Inhibition: Investigate its activity against various protein kinases, including p38α MAPK, to determine its potential as a kinase inhibitor .

- Chemical Synthesis:

- Heterocyclic Compound Synthesis: Use it as an intermediate in synthesizing more complex heterocyclic compounds with potential biological activity .

- Suzuki Cross-Coupling: Utilize its bromo group for Suzuki cross-coupling reactions to introduce diverse aryl/heteroaryl substituents at the 3-position, similar to the synthesis of related pyridinone derivatives .

5. Safety and Toxicity

- PRMT5 Inhibitors: The dose-limiting toxicity of epigenetic target inhibitors should be considered .

- Aromatic Amine Moiety: The in vivo vulnerability of the aromatic amine moiety of second-generation PRMT5 inhibitors and potential nitrosamine risk factors associated with the preparation process must be considered .

Data Tables and Case Studies:

Mechanism of Action

The mechanism of action of 3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s affinity for its molecular targets. The pyridine rings can engage in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Key Observations :

- Bromine Position : Bromination at C3 (as in the target compound) vs. C5 (e.g., 5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one) alters electrophilic reactivity and hydrogen-bonding patterns, impacting synthetic utility and bioactivity .

Physicochemical Properties

- Polar Surface Area (PSA) : The pyridin-2-ylmethyl group in the target compound may increase PSA compared to N-methyl analogues, influencing membrane permeability. For example, 1q (tPSA: 75.5 Ų) retains potency while reducing efflux .

- LogP and Solubility: 3-Amino-5-bromo-1-methylpyridin-2(1H)-one has a predicted LogP of 1.31, suggesting moderate lipophilicity suitable for CNS penetration .

Crystallographic and Structural Insights

- Planarity: Pyridinone rings in analogues like 6-bromo-3-methylimidazopyridinone () are nearly planar (r.m.s. deviation: 0.017 Å), with hydrogen-bonded dimers stabilizing the crystal lattice .

- Software : SHELX programs (e.g., SHELXL, SHELXS) are widely used for structural refinement, enabling precise determination of bond lengths and angles in brominated derivatives .

Biological Activity

3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a heterocyclic organic compound notable for its potential applications in medicinal chemistry and organic synthesis. The compound contains a bromine atom and pyridine rings, which contribute to its biological activity, particularly in the context of enzyme inhibition and receptor modulation.

- Molecular Formula : CHBrNO

- Molecular Weight : 265.11 g/mol

- CAS Number : 1711277-85-8

The biological activity of 3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is primarily attributed to its ability to interact with various biological macromolecules. The bromine atom can participate in halogen bonding, enhancing the compound's affinity for molecular targets. Additionally, the pyridine rings facilitate π-π stacking interactions, which stabilize binding to receptors or enzymes.

Antimicrobial Activity

Research has demonstrated that compounds similar to 3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one exhibit significant antimicrobial properties. For instance, derivatives with halogen substituents have shown promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| 3-Bromo derivative | 0.0039 - 0.025 | S. aureus, E. coli |

| Similar pyridine derivatives | 0.0048 - 0.039 | Bacillus mycoides, Candida albicans |

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor, particularly in pathways related to inflammation and neurological disorders. In vitro studies indicate that it may inhibit specific kinases involved in tumor growth, showcasing potential as an anticancer agent .

Case Studies and Research Findings

- Antibacterial Studies : A study evaluated the antibacterial efficacy of various pyridine derivatives, including those similar to 3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one. Results indicated that halogenated compounds exhibited significant inhibition against multiple bacterial strains, reinforcing the importance of halogen substituents in enhancing biological activity .

- Kinase Inhibition : Another research highlighted the optimization of imidazo[4,5-b]pyridine-based kinase inhibitors, where similar structural motifs were shown to effectively inhibit FLT3 and Aurora kinases in preclinical models of acute myeloid leukemia (AML). This suggests that compounds with a pyridine framework may have broader implications in cancer therapy .

- Synthetic Applications : The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex heterocyclic structures with potential biological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.